molecular formula C7H15NO B2825880 2-(1-Methoxycyclobutyl)ethan-1-amine CAS No. 1557736-44-3

2-(1-Methoxycyclobutyl)ethan-1-amine

Cat. No. B2825880
CAS RN: 1557736-44-3
M. Wt: 129.203
InChI Key: GKWJFCGWXPPRHY-UHFFFAOYSA-N
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Description

“2-(1-Methoxycyclobutyl)ethan-1-amine” is a chemical compound with the CAS Number: 1595919-41-7 . It has a molecular weight of 129.2 and is typically stored at 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-(1-Methoxycyclobutyl)ethan-1-amine” is 1S/C7H15NO/c1-6(8)7(9-2)4-3-5-7/h6H,3-5,8H2,1-2H3 . This code represents the compound’s molecular structure, indicating that it contains 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

“2-(1-Methoxycyclobutyl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 129.2 . The compound is typically stored at 4 degrees Celsius .

Safety and Hazards

The safety information available indicates that “2-(1-Methoxycyclobutyl)ethan-1-amine” is potentially dangerous. The compound has been assigned the GHS (Globally Harmonized System) pictograms GHS02, GHS05, and GHS07 . The hazard statements associated with the compound are H226, H314, and H335 . These codes indicate that the compound is flammable, can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(1-methoxycyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7(5-6-8)3-2-4-7/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWJFCGWXPPRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methoxycyclobutyl)ethan-1-amine

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